(1R,3R)-cyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-cyclohexane-1,3-diol is a chiral diol with two hydroxyl groups attached to a cyclohexane ring The compound is notable for its stereochemistry, which is specified by the (1R,3R) configuration, indicating the spatial arrangement of the hydroxyl groups on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,3R)-cyclohexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 1,3-cyclohexanedione using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the dihydroxylation of cyclohexene using osmium tetroxide followed by a chiral resolution step to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 1,3-cyclohexanedione in the presence of a chiral catalyst. This method is favored due to its efficiency and the high enantiomeric purity of the product. The reaction is typically carried out under mild conditions to prevent over-reduction and to maintain the integrity of the cyclohexane ring.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-cyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclohexane-1,3-dione or cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane derivatives with varying degrees of hydrogenation.
Substitution: Halogenated cyclohexane derivatives or ethers.
Scientific Research Applications
(1R,3R)-cyclohexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (1R,3R)-cyclohexane-1,3-diol exerts its effects depends on the specific application. In chemical reactions, the compound’s hydroxyl groups can participate in hydrogen bonding and other interactions that influence the reactivity and selectivity of the reactions. In biological systems, the compound may interact with enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-cyclohexane-1,3-diol: The enantiomer of (1R,3R)-cyclohexane-1,3-diol with different stereochemistry.
Cyclohexane-1,2-diol: A diol with hydroxyl groups on adjacent carbon atoms.
Cyclohexane-1,4-diol: A diol with hydroxyl groups on opposite carbon atoms.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
1062626-08-7 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.